3-Hydroxybutyl-3-hydroxybutyrate

Description

BenchChem offers high-quality 3-Hydroxybutyl-3-hydroxybutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxybutyl-3-hydroxybutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

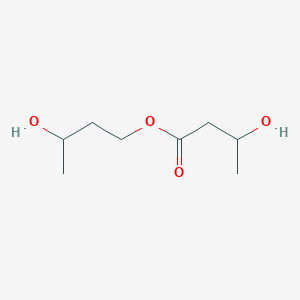

Structure

3D Structure

Properties

Molecular Formula |

C8H16O4 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-hydroxybutyl 3-hydroxybutanoate |

InChI |

InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3 |

InChI Key |

AOWPVIWVMWUSBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC(=O)CC(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate foundational research

An In-Depth Technical Guide to (R)-3-hydroxybutyl (R)-3-hydroxybutyrate: From Foundational Research to Application

Executive Summary

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a synthetically derived ketone monoester engineered to serve as a potent and efficient precursor to the body's natural ketone bodies. Upon ingestion, it is rapidly metabolized into (R)-3-hydroxybutyrate and (R)-1,3-butanediol, effectively inducing a state of therapeutic nutritional ketosis without the need for strict ketogenic dieting. This guide provides a comprehensive overview of its biochemical underpinnings, pharmacological profile, synthesis, and analytical validation. It is intended for researchers, clinicians, and drug development professionals exploring the vast therapeutic and ergogenic potential of exogenous ketones.

The Biochemical Rationale: Understanding Ketone Metabolism

To appreciate the significance of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, one must first understand the endogenous metabolic state it is designed to replicate: ketosis.

Endogenous Ketogenesis

Under conditions of low glucose availability—such as prolonged fasting, starvation, or intense exercise—the body initiates a metabolic shift.[1][2] The liver, in response to low insulin and high glucagon levels, begins to convert fatty acids into water-soluble molecules known as ketone bodies.[2][3] The primary ketone bodies are (R)-3-hydroxybutyrate (also known as β-hydroxybutyrate or BHB), acetoacetate (AcAc) , and acetone .[1][4] These molecules are then released into the bloodstream and transported to extrahepatic tissues, most notably the brain, heart, and skeletal muscle, where they are oxidized for energy.[1][5] This process is a critical survival mechanism, allowing the brain, which cannot directly use fatty acids for fuel, to maintain function when glucose is scarce.[1][6]

Nutritional Ketosis vs. Pathological Ketoacidosis

It is crucial to distinguish between physiological nutritional ketosis and the pathological state of diabetic ketoacidosis (DKA).

-

Nutritional Ketosis: A benign state where blood ketone levels are elevated, typically in the range of 0.5 to 3.0 mM.[2] This state can be achieved through a ketogenic diet or exogenous ketone supplementation and is associated with various therapeutic benefits.[7]

-

Diabetic Ketoacidosis (DKA): A life-threatening condition, primarily in type 1 diabetes, characterized by uncontrolled ketone production, leading to blood concentrations that can exceed 10-20 mM.[8][9] This overwhelms the blood's buffering capacity, causing severe metabolic acidosis.[9]

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate is designed to safely induce and sustain nutritional ketosis, offering an alternative to the challenges of strict ketogenic diets, which can be unpalatable and may carry risks such as elevated cholesterol levels.[8][9][10]

Pharmacology and Metabolism of the Ketone Monoester

The efficacy of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate lies in its elegant and efficient metabolic pathway.

Mechanism of Action and Metabolic Fate

Following oral ingestion, the ketone monoester is not detected intact in the plasma, indicating rapid and complete hydrolysis by esterases in the gut, blood, and liver.[8][11] This cleavage yields two key molecules:

-

(R)-3-hydroxybutyrate (BHB): The body's most abundant and energy-efficient ketone body, which directly enters the circulatory system.[7]

-

(R)-1,3-butanediol: A non-toxic alcohol that is transported to the liver and converted into acetoacetate and subsequently (R)-3-hydroxybutyrate.[7][10][12]

This dual pathway ensures a rapid and sustained elevation of blood ketone levels.

Caption: Metabolic pathway of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Pharmacokinetics

Human clinical studies have demonstrated a predictable, dose-dependent elevation in blood ketones following administration.[8][13] A single dose can elevate plasma BHB and AcAc levels within 1-2 hours.[8][11]

| Dose (mg/kg Body Weight) | BHB Cmax (mM) | AcAc Cmax (mM) | BHB Tmax (hours) | BHB Elimination Half-life (hours) |

| 140 | ~1.0 | ~0.5 | 1-2 | 0.8 - 3.1 |

| 357 | ~2.0 | ~0.8 | 1-2 | 0.8 - 3.1 |

| 714 | 3.30 | 1.19 | 1-2 | 0.8 - 3.1 |

| Data synthesized from Clarke et al. (2012).[8][11] |

The elimination half-life of BHB is relatively short (0.8–3.1 hours), while acetoacetate's is longer (8–14 hours).[8][11] The pharmacokinetics are complex, influenced by factors such as dose, formulation, and endogenous ketone production.[12][14]

Synthesis and Characterization: Ensuring Purity and Potency

The biological activity of this ketone ester is critically dependent on its stereochemistry. Therefore, synthesis strategies must be highly stereoselective. Enzymatic synthesis is the preferred route due to its high efficiency and mild reaction conditions.[15][16]

Chemo-enzymatic Synthesis from Racemic β-butyrolactone

This is an elegant and efficient method that leverages the high selectivity of the enzyme Candida antarctica lipase B (CAL-B).[15][17] The process begins with a racemic mixture and proceeds through several enzymatic and chemical steps to yield the final, enantiomerically pure product.[17][18]

Caption: Chemo-enzymatic synthesis workflow.

Detailed Synthesis Protocol (Chemo-enzymatic)

The causality behind this protocol is the exploitation of CAL-B's enantioselectivity. It preferentially hydrolyzes the (S)-enantiomer of β-butyrolactone, leaving the desired (R)-enantiomer untouched and available for subsequent reactions.

Step 1: Enzymatic Kinetic Resolution of Racemic β-butyrolactone [15]

-

Objective: To separate the (R) and (S) enantiomers.

-

Procedure:

-

In a suitable reaction vessel, dissolve racemic β-butyrolactone (1 equivalent) in methyl tert-butyl ether (MTBE).[15][19]

-

Add water (approx. 0.6 equivalents) and immobilized Candida antarctica lipase B (CAL-B).[15][19]

-

Stir the mixture at a controlled temperature (e.g., 25°C) for approximately 2 hours.[15][19]

-

Self-Validation: Monitor the reaction via chiral GC. The (S)-enantiomer peak will decrease as it is converted to (S)-3-hydroxybutanoic acid, while the (R)-enantiomer peak remains.

-

Work up the reaction mixture to separate the unreacted (R)-β-butyrolactone from the water-soluble (S)-3-hydroxybutanoic acid.

-

Step 2: Synthesis of Enantiopure Precursors

-

Objective: To convert (R)-β-butyrolactone into the two necessary components for the final reaction.

-

Procedure for (R)-ethyl-3-hydroxybutyrate:

-

React the purified (R)-β-butyrolactone with ethanol in the presence of a catalytic amount of sulfuric acid.[19]

-

Stir at room temperature until the reaction is complete (monitored by GC or TLC).

-

-

Procedure for (R)-1,3-butanediol:

-

This can be achieved by reducing (R)-β-butyrolactone or a derivative using a suitable reducing agent like sodium borohydride.[18]

-

Step 3: Final CAL-B Catalyzed Transesterification [7][16]

-

Objective: To couple the two (R)-precursors to form the final ketone ester.

-

Procedure:

-

Combine (R)-ethyl-3-hydroxybutyrate (1 equivalent) and (R)-1,3-butanediol (1 equivalent) in a reaction vessel with immobilized CAL-B.[16]

-

Conduct the reaction under reduced pressure (e.g., 80 mmHg) and gentle heating (e.g., 30°C).[7][19] This is a critical step to remove the ethanol byproduct, which drives the equilibrium towards the product side according to Le Chatelier's principle.

-

Self-Validation: Monitor the disappearance of reactants and the appearance of the product peak by GC.

-

Upon completion, filter to remove the reusable enzyme and purify the final product, typically by vacuum distillation.

-

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemistry of the final product.

-

Structural Elucidation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the covalent structure of the molecule.[20]

-

Purity and Identity: Gas Chromatography (GC), often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), is used to assess purity and confirm molecular weight. Chiral phase GC is specifically used to determine enantiomeric excess.[7] High-Resolution Mass Spectrometry (HRMS) provides an exact mass for definitive formula confirmation.[7][20]

-

Quantification in Biological Matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the ketone ester and its metabolites in plasma, serum, and other biological fluids.[21][22]

Caption: Analytical workflow for plasma sample quantification.

Foundational Research and Applications

The ability to safely and rapidly induce ketosis has opened numerous avenues for therapeutic and performance-enhancing research.

-

Neurotherapeutics: Ketone bodies provide an alternative fuel source for the brain, which may bypass the impaired glucose metabolism seen in many neurodegenerative diseases like Alzheimer's and Parkinson's.[6][7][10][23] Research also suggests anti-inflammatory and neuroprotective effects.[6][24]

-

Epilepsy and Seizure Disorders: The anti-seizure properties of ketosis are well-documented. Ketone esters may exert these effects by increasing the GABA-to-glutamate ratio in the brain, promoting tonic inhibition.[24]

-

Ergogenic Aid: For athletes, ketones represent a highly efficient fuel that produces more ATP per unit of oxygen consumed compared to glucose.[9] Supplementation may improve endurance performance and aid in muscle recovery.[25][26]

-

Metabolic Health: Research is ongoing into the use of ketone esters for managing conditions related to metabolic syndrome and for preserving muscle mass in sarcopenia.[15][27]

Safety and Tolerability

In human studies, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate has been found to be generally safe and well-tolerated.[8][11] The primary adverse effects reported are mild, dose-dependent gastrointestinal issues.[8][9][13] It successfully elevates blood ketones without the atherogenic risk associated with high-fat ketogenic diets.[10]

Future Directions

While the foundational research is robust, the field is ripe for further exploration. Key future directions include:

-

Long-term Clinical Trials: Establishing the long-term safety and efficacy of the ketone monoester in various patient populations.

-

Formulation Optimization: Developing new delivery systems to modulate the pharmacokinetic profile for specific therapeutic applications.

-

Mechanistic Studies: Moving beyond its role as a fuel source to fully elucidate the signaling properties of BHB as an epigenetic modifier (HDAC inhibitor) and ligand for cell surface receptors.

References

-

D'Andrea, S., et al. (2020). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. MDPI. [Link]

-

Clarke, K., et al. (2012). Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects. Regulatory Toxicology and Pharmacology. [Link]

-

Budin, N., et al. (2018). Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer. Bioorganic Chemistry. [Link]

-

Dhillon, K. K. & Gupta, S. (2023). Biochemistry, Ketone Metabolism. StatPearls. [Link]

-

Wikipedia. (n.d.). Ketone bodies. Wikipedia. [Link]

-

Zaccone, F., et al. (2020). Synthesis of (R)-hydroxybuthyl (R)-3-hydroxybutyrate 4 starting from racemic β-butyrolactone 1. ResearchGate. [Link]

-

Cotter, D. G., et al. (2013). Ketone body metabolism and cardiovascular disease. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

-

Wikipedia. (n.d.). Ketosis. Wikipedia. [Link]

-

Laffel, L. (1999). Ketone bodies: a review of physiology, pathophysiology and application of monitoring to diabetes. Diabetes/Metabolism Research and Reviews. [Link]

-

Shivva, V., et al. (2016). The Population Pharmacokinetics of D-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. The AAPS Journal. [Link]

-

Clarke, K., et al. (2012). Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects. ResearchGate. [Link]

-

Miller, V. J., et al. (2022). Exogenous ketone esters as a potential therapeutic for treatment of sarcopenic obesity. Frontiers in Physiology. [Link]

-

Shivva, V., et al. (2016). The Population Pharmacokinetics of D-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. ResearchGate. [Link]

-

Pilla, R. (2020). Therapeutic ketosis and the broad field of applications for the ketogenic diet: Ketone ester applications and clinical updates. Global Science Research Journals. [Link]

-

Medical Transformation Center. (2022). What Are Ketone Esters And How Can They Help You? Medical Transformation Center. [Link]

-

Clarke, K., et al. (2012). Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects. PubMed. [Link]

-

Zaccone, F., et al. (2020). Scheme 1. Synthesis of (R)-hydroxybuthyl (R)-3-hydroxybutyrate 4... ResearchGate. [Link]

-

Konkar, S., et al. (2023). Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS. PubMed. [Link]

-

Zaccone, F., et al. (2020). Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer. ResearchGate. [Link]

-

Pilla, R. (2020). Therapeutic ketosis and the broad field of applications for the ketogenic diet: Ketone ester applications & clinical updates. Journal of Health and Medical Research. [Link]

-

Foundation for Angelman Syndrome Therapeutics. (n.d.). Ketone Esters for AS Seizure Treatment. FAST. [Link]

-

Konkar, S., et al. (2023). Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS. ResearchGate. [Link]

-

O'Brien, R., et al. (2022). Evaluation of Acute Supplementation With the Ketone Ester (R)-3-Hydroxybutyl-(R)-3-Hydroxybutyrate (deltaG) in Healthy Volunteers by Cardiac and Skeletal Muscle 31P Magnetic Resonance Spectroscopy. Frontiers in Physiology. [Link]

-

Stubbs, B. J., et al. (2012). Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. Food and Chemical Toxicology. [Link]

-

Clarke, K., et al. (2012). Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects. Cheryl & ethnovet. [Link]

Sources

- 1. Ketone bodies - Wikipedia [en.wikipedia.org]

- 2. Ketosis - Wikipedia [en.wikipedia.org]

- 3. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ketone bodies: a review of physiology, pathophysiology and application of monitoring to diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ketone body metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iomcworld.org [iomcworld.org]

- 7. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate [mdpi.com]

- 8. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cheryl & ethnovet: Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects [tryl2012.blogspot.com]

- 10. Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Population Pharmacokinetics of D-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 24. cureangelman.org [cureangelman.org]

- 25. medicaltransformationcenter.com [medicaltransformationcenter.com]

- 26. Frontiers | Evaluation of Acute Supplementation With the Ketone Ester (R)-3-Hydroxybutyl-(R)-3-Hydroxybutyrate (deltaG) in Healthy Volunteers by Cardiac and Skeletal Muscle 31P Magnetic Resonance Spectroscopy [frontiersin.org]

- 27. journals.physiology.org [journals.physiology.org]

An In-Depth Technical Guide to 3-Hydroxybutyl-3-hydroxybutyrate: Synthesis, Mechanism of Action, and Applications

<

Executive Summary: (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a synthetically derived ketone monoester engineered to induce a state of nutritional ketosis. This molecule serves as a potent precursor to the ketone bodies (R)-3-hydroxybutyrate and acetoacetate, offering significant therapeutic and performance-enhancing potential.[1] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its synthesis, metabolic fate, mechanism of action, and analytical characterization. We delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore the compound's physiological effects, grounding all claims in authoritative scientific literature.

Introduction: The Rationale for Exogenous Ketones

Nutritional ketosis, a metabolic state characterized by elevated levels of ketone bodies in the blood, is typically achieved through prolonged fasting or adherence to a very low-carbohydrate, high-fat ketogenic diet.[2][3] The primary ketone bodies—β-hydroxybutyrate (BHB), acetoacetate, and acetone—are produced in the liver from fatty acids and serve as an alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle, particularly when glucose availability is low.[4][5]

The therapeutic potential of ketosis is an area of intense research, with studies suggesting benefits for a range of conditions including epilepsy, neurodegenerative diseases like Alzheimer's and Parkinson's, and metabolic disorders such as type 2 diabetes.[6][7][8] However, the restrictive nature of the ketogenic diet presents significant adherence challenges. Exogenous ketone supplements, such as 3-hydroxybutyl-3-hydroxybutyrate, were developed to provide a practical and reliable method for inducing ketosis without the need for drastic dietary modifications.[8][9] This ketone monoester is rapidly hydrolyzed in the body to yield one molecule of (R)-3-hydroxybutyrate (D-BHB) and one molecule of (R)-1,3-butanediol, which is then converted by the liver into additional ketone bodies.[3][10]

Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

The synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate with high stereochemical purity is paramount, as the biological activity resides in the (R,R) stereoisomer. Enzymatic methods are highly favored for their exceptional stereoselectivity and mild reaction conditions.[1][11]

Dominant Synthesis Pathway: Enzymatic Transesterification

The most robust and widely adopted method for synthesizing the (R,R) isomer is via enzymatic transesterification, leveraging the high selectivity of lipases, particularly Candida antarctica lipase B (CAL-B).[11][12] This approach mitigates the formation of undesirable stereoisomers and avoids the harsh conditions often required in traditional chemical synthesis.

The core of this strategy is the reaction between two enantiomerically pure precursors:

-

An ester of (R)-3-hydroxybutyric acid (e.g., ethyl (R)-3-hydroxybutyrate)

-

(R)-1,3-butanediol

Causality of Experimental Design: The choice of CAL-B is critical due to its proven efficacy in selectively catalyzing reactions with these specific chiral substrates.[12] The reaction is typically conducted under reduced pressure to facilitate the removal of the alcohol byproduct (e.g., ethanol), which, according to Le Chatelier's principle, drives the equilibrium toward the formation of the desired ester product.[11]

Workflow for Enzymatic Synthesis and Purification

The synthesis can be conceptualized as a multi-stage process, often starting from racemic mixtures that are resolved using the same selective enzyme.

Detailed Experimental Protocol: Chemo-enzymatic Synthesis

This protocol is adapted from established methodologies and begins with the kinetic resolution of racemic β-butyrolactone.[1][13][14]

Part A: Synthesis of (R)-ethyl-3-hydroxybutyrate via Kinetic Resolution

-

Vessel Preparation: To a suitable reaction vessel, add racemic β-butyrolactone (1.0 eq), methyl tert-butyl ether (MTBE) as the solvent, and water (0.6 eq).[13]

-

Enzymatic Reaction: Add immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym 435) to the mixture.[13] The enzyme will selectively hydrolyze the (S)-enantiomer into (S)-3-hydroxybutanoic acid.

-

Incubation: Stir the mixture at room temperature (e.g., 25°C) for approximately 2 hours.[13] Monitor the reaction progress via chiral gas chromatography (GC) to confirm consumption of the (S)-lactone.

-

Workup: Perform an aqueous workup to separate the phases. The unreacted (R)-β-butyrolactone remains in the organic MTBE layer, while the (S)-3-hydroxybutanoic acid salt moves to the aqueous layer.

-

Esterification: Isolate the organic layer containing (R)-β-butyrolactone. React it with ethanol in the presence of a catalytic amount of sulfuric acid (e.g., 0.2% v/v) at 25°C for 48 hours to yield (R)-ethyl-3-hydroxybutyrate.[14]

-

Purification: Purify the resulting (R)-ethyl-3-hydroxybutyrate by vacuum distillation.

Part B: Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

-

Reactant Mixture: In a reaction vessel, combine purified (R)-ethyl-3-hydroxybutyrate (1.0 eq), (R)-1,3-butanediol (1.0 eq), and immobilized CAL-B.[12][14]

-

Reaction Conditions: Gently agitate the mixture at a controlled temperature (e.g., 30-40°C) under reduced pressure (e.g., 80 mmHg).[11][14] The vacuum is essential for removing the ethanol byproduct, which drives the reaction to completion.

-

Monitoring: Monitor the formation of the final product using GC or High-Performance Liquid Chromatography (HPLC). The reaction typically proceeds for several hours (e.g., 6 hours).[12]

-

Enzyme Removal: Once the reaction is complete, filter the mixture to remove the immobilized enzyme, which can be washed and potentially reused.

-

Final Purification: Purify the crude product by vacuum distillation to remove any unreacted starting materials, yielding the final (R)-3-hydroxybutyl (R)-3-hydroxybutyrate product with high purity (e.g., ≥97.5%).[15]

Mechanism of Action and Metabolic Fate

Upon oral ingestion, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is not detected intact in the bloodstream, indicating rapid and complete hydrolysis by gut and hepatic esterases.[9][10]

Hydrolysis and Metabolite Generation

The ester bond is cleaved to release two key metabolites:

-

(R)-3-hydroxybutyrate (D-BHB): The primary, biologically active ketone body.

-

(R)-1,3-butanediol (BDO): A ketone precursor alcohol.

(R)-1,3-butanediol is transported to the liver, where it is metabolized by alcohol dehydrogenase and aldehyde dehydrogenase into acetoacetate and subsequently D-BHB.[3][10] This dual-stage delivery mechanism results in a rapid and sustained elevation of blood ketone levels.[16]

Pharmacokinetics

Studies in healthy adults have characterized the pharmacokinetic profile of this ketone monoester. Following a single oral dose, blood levels of BHB and acetoacetate rise significantly, peaking within 1-2 hours.[5][9] At a dose of 714 mg/kg, maximum plasma concentrations can reach approximately 3.3 mM for BHB and 1.2 mM for acetoacetate.[9] The elimination half-life for BHB is relatively short, ranging from 0.8 to 3.1 hours, while acetoacetate has a longer half-life of 8 to 14 hours.[9][16]

| Parameter | D-β-hydroxybutyrate (BHB) | Acetoacetate (AcAc) |

| Time to Max. Concentration (Tmax) | 1–2 hours | 1–2 hours |

| Max. Concentration (Cmax) at 714 mg/kg | ~3.30 mM | ~1.19 mM |

| Elimination Half-life (t½) | 0.8–3.1 hours | 8–14 hours |

Physiological and Signaling Effects

Beyond its role as an energy substrate, D-BHB is now recognized as a signaling molecule with pleiotropic effects.[17][18]

-

Energy Metabolism: Ketone bodies provide a more energy-efficient fuel source than glucose, increasing the energy derived per unit of oxygen consumed.[5][19] This enhanced metabolic efficiency is particularly beneficial for high-energy-demand organs like the brain and heart.[19]

-

HDAC Inhibition: D-BHB is a potent endogenous inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[2][20] By inhibiting HDACs, BHB increases global histone acetylation, leading to changes in gene expression.[20] This mechanism is linked to the upregulation of genes involved in oxidative stress resistance, such as FOXO3A and MT2, conferring neuroprotective effects.[20][21]

-

Inflammasome Regulation: BHB has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[16] This anti-inflammatory action may contribute to its therapeutic benefits in a variety of disease states.

-

Receptor Agonism: D-BHB acts as a ligand for specific G-protein-coupled receptors, such as the hydroxycarboxylic acid receptor 2 (HCA2), which can modulate lipolysis and sympathetic tone.[2][17]

Analytical Methods for Characterization

Rigorous analytical chemistry is essential for verifying the identity, purity, and stereochemistry of synthesized 3-hydroxybutyl-3-hydroxybutyrate and for quantifying its metabolites in biological matrices.

Structural and Purity Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the molecular structure of the final ester.[22] Specific chemical shifts and coupling constants provide unambiguous evidence of the correct connectivity. Quantitative NMR (qNMR) can be used to determine purity against a certified internal standard.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, RI, or MS) is used to assess purity and quantify the compound. Chiral HPLC methods are crucial for determining the enantiomeric excess and ensuring the desired (R,R) stereochemistry.[23][24]

-

Mass Spectrometry (MS): Often coupled with GC or LC, MS confirms the molecular weight of the compound and its fragments, providing definitive identification.

Protocol: HPLC-MS for Metabolite Quantification in Plasma

-

Sample Preparation: Precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a stable isotope-labeled version of BHB). Vortex and centrifuge to pellet the proteins.

-

Supernatant Extraction: Carefully collect the supernatant and evaporate it to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis: Inject the sample onto a suitable HPLC column (e.g., a C18 or HILIC column) connected to a tandem mass spectrometer.

-

Quantification: Use a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent-to-daughter ion transitions for BHB, acetoacetate, and BDO, comparing their peak areas to those of the internal standards to construct a calibration curve.

Therapeutic Potential and Applications

The ability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate to safely and effectively induce ketosis opens up numerous avenues for research and therapeutic application.

-

Neurodegenerative Diseases: By providing an alternative fuel for the brain, ketones can bypass deficits in glucose metabolism associated with Alzheimer's and Parkinson's disease.[25] The neuroprotective effects via HDAC inhibition and reduced oxidative stress are also highly relevant.[25]

-

Metabolic Health: Exogenous ketones have been shown to lower blood glucose and improve insulin sensitivity, highlighting their potential for managing type 2 diabetes and related conditions.[6][7]

-

Physical Performance: Ketones can serve as an efficient energy source during prolonged exercise, potentially sparing muscle glycogen and improving endurance.[15]

-

Cardiovascular Health: Studies suggest exogenous ketones can improve cardiac metabolism and function, particularly in models of heart failure.[6][7]

-

Psychiatric Disorders: Emerging research indicates that brain energy deficits are implicated in disorders like anxiety and depression, suggesting a potential therapeutic role for exogenous ketones.[8][25]

Conclusion and Future Directions

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate represents a significant advancement in metabolic science, providing a powerful tool to investigate the physiological effects of ketosis and offering a promising therapeutic strategy for a wide range of clinical conditions. The enzymatic synthesis pathways described herein offer a reliable route to high-purity, stereospecific material. Future research will likely focus on optimizing formulations for sustained release, exploring its efficacy in long-term clinical trials for various diseases, and further elucidating the complex signaling pathways modulated by its primary metabolite, D-β-hydroxybutyrate.

References

-

Zaccone, F., et al. (2018). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. Molecules. [Link]

-

Falkenhain, K., et al. (2023). Exogenous ketone supplementation: an emerging tool for physiologists with potential as a metabolic therapy. The Journal of Physiology. [Link]

-

Chemistry Steps. Ketones to Esters. [Link]

-

Wikipedia. β-Hydroxybutyric acid. [Link]

-

Falkenhain, K., et al. (2022). Exogenous ketone supplementation: an emerging tool for physiologists with potential as a metabolic therapy. PubMed Central. [Link]

-

Clarke, K., et al. (2012). Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects. Regulatory Toxicology and Pharmacology. [Link]

-

KetoNutrition (2021). Benefits and Applications of Exogenous Ketone Supplements. KetoNutrition. [Link]

-

Shivva, V., et al. (2016). The Population Pharmacokinetics of D-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate. The AAPS Journal. [Link]

-

Desrochers, S., et al. (1995). Metabolism of (R,S)-1,3-butanediol acetoacetate esters, potential parenteral and enteral nutrients in conscious pigs. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Garcı́a-Rı́os, E., et al. (2014). Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates. The Journal of Organic Chemistry. [Link]

-

Pilla, R. (2016). Therapeutic Ketosis and Exogenous Ketones: Main applications and clinical updates. Journal of Neurology and Experimental Neuroscience. [Link]

-

Newman, J. C., & Verdin, E. (2014). β-hydroxybutyrate: Much more than a metabolite. Diabetes Research and Clinical Practice. [Link]

-

JoVE. Acetoacetic Ester Synthesis. [Link]

-

D'Agostino, D. P., et al. (2021). Neuroprotective and Behavioral Benefits of Exogenous Ketone Supplementation-Evoked Ketosis. Ketogenic Diet and Metabolic Therapies. [Link]

-

Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. [Link]

-

Shivva, V., et al. (2016). The Population Pharmacokinetics of D-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. ResearchGate. [Link]

-

News-Medical.Net (2025). Breakthrough in chemical synthesis expands possibilities for ketones and esters. [Link]

-

Zaccone, F., et al. (2018). Synthesis of (R)-hydroxybuthyl (R)-3-hydroxybutyrate 4 starting from racemic β-butyrolactone 1. ResearchGate. [Link]

-

Zaccone, F., et al. (2018). Scheme 1. Synthesis of (R)-hydroxybuthyl (R)-3-hydroxybutyrate 4. ResearchGate. [Link]

- Tethys Fine Chemicals LTD (2014). Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate.

- Tethys Fine Chemicals LTD (2014). Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate.

-

Clarke, K., et al. (2012). Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects. Semantic Scholar. [Link]

-

Veech, R. L. (2006). Ketone ester effects on metabolism and transcription. IUBMB Life. [Link]

-

Rojas-Morales, P., et al. (2016). β-Hydroxybutyrate: A Signaling Metabolite. Annual Review of Nutrition. [Link]

-

Hartman, A. L. (2013). The New Ketone Alphabet Soup: BHB, HCA, and HDAC. Epilepsy Currents. [Link]

-

Cantó, C., et al. (2017). Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule. Scientific Reports. [Link]

-

Clarke, K., et al. (2012). Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects. ResearchGate. [Link]

-

Kolanowski, W. (2022). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. International Journal of Molecular Sciences. [Link]

-

Stubbs, B. J., et al. (2017). On the Metabolism of Exogenous Ketones in Humans. Frontiers in Physiology. [Link]

-

Crabtree, C. D., et al. (2023). A randomized, open-label, parallel pilot study investigating metabolic product kinetics of the novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, over one week of ingestion in healthy adults. Frontiers in Physiology. [Link]

-

Crabtree, C. D., et al. (2022). Bis Hexanoyl (R)-1,3-Butanediol, a Novel Ketogenic Ester, Acutely Increases Circulating r- and s-ß-Hydroxybutyrate Concentrations in Healthy Adults. The Journal of Nutrition. [Link]

-

Advisory Committee on Novel Foods and Processes (2013). Application for the Approval of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. [Link]

-

Clarke, K., et al. (2012). Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects. PubMed Central. [Link]

-

Clarke, K., et al. (2012). Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. Regulatory Toxicology and Pharmacology. [Link]

-

Li, G., et al. (2014). Determination of absolute configuration of α-hydroxy ketones using NMR. ResearchGate. [Link]

-

U.S. Environmental Protection Agency (2011). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 3. Ketone ester effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exogenous ketone supplementation: an emerging tool for physiologists with potential as a metabolic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benefits and Applications of Exogenous Ketone Supplements - KetoNutrition [ketonutrition.org]

- 9. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. acnfp.food.gov.uk [acnfp.food.gov.uk]

- 16. researchgate.net [researchgate.net]

- 17. β-hydroxybutyrate: Much more than a metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 18. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. WO2014140308A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]

- 24. EP2984066B1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]

- 25. academic.oup.com [academic.oup.com]

The Biological Significance of Exogenous Ketone Supplementation: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Exogenous ketone supplementation has emerged as a significant area of interest within the scientific and medical communities, offering a method to induce a state of ketosis without the stringent dietary restrictions of a ketogenic diet. This guide provides a comprehensive technical overview of the biological significance of exogenous ketones, intended for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles of ketosis, the pharmacology of various exogenous ketone formulations, their intricate mechanisms of action as both an alternative fuel source and a signaling molecule, and their therapeutic potential across a spectrum of physiological and pathological conditions. This document is structured to provide not only a thorough review of the current scientific landscape but also practical, field-proven insights into the experimental methodologies essential for advancing our understanding of this fascinating class of compounds.

Introduction: The Metabolic State of Ketosis

Ketosis is a metabolic state characterized by elevated levels of ketone bodies in the blood, primarily beta-hydroxybutyrate (BHB), acetoacetate (AcAc), and acetone.[1] Endogenously, this state is achieved through prolonged fasting, strenuous exercise, or adherence to a very low-carbohydrate, high-fat ketogenic diet.[2] In these conditions of low glucose availability, the liver ramps up the beta-oxidation of fatty acids, leading to the production of acetyl-CoA in excess of the Krebs cycle's oxidative capacity. This surplus acetyl-CoA is then shunted towards ketogenesis.

Ketone bodies, particularly BHB, serve as a crucial alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle, when glucose is scarce.[[“]] Beyond their role as a metabolic fuel, emerging evidence has illuminated the function of ketone bodies, especially BHB, as potent signaling molecules that can modulate a variety of cellular processes, including inflammation, oxidative stress, and gene expression.[4]

Exogenous ketone supplements provide a direct route to elevating blood ketone levels, thereby mimicking the metabolic state of ketosis without the need for dietary modification.[2] This has opened up new avenues for research into the therapeutic applications of ketosis in a more controlled and accessible manner.

Pharmacology of Exogenous Ketone Supplements

Exogenous ketone supplements are primarily available in two major forms: ketone salts and ketone esters. More recently, other ketogenic agents like medium-chain triglycerides (MCTs) and 1,3-butanediol are also utilized for their ability to be converted into ketones by the body.[[“]]

Ketone Salts

Ketone salts consist of a ketone body, typically BHB, that is ionically bound to a mineral salt, such as sodium, potassium, calcium, or magnesium.[5] They are generally sold as powders that can be mixed with liquids.

-

Pharmacokinetics: Ketone salts lead to a moderate and sustained elevation of blood BHB levels.[6] However, to achieve therapeutic levels of ketosis, a significant amount of the supplement may be required, which can lead to a high intake of mineral salts.[7] This raises concerns about potential electrolyte imbalances, especially with long-term use or in individuals with pre-existing kidney conditions.[5][8]

-

Bioavailability and Side Effects: The bioavailability of BHB from ketone salts can be influenced by the racemic mixture of D- and L-BHB isomers often present in these supplements. The body primarily utilizes the D-isomer, while the L-isomer is metabolized more slowly.[9] Common side effects associated with ketone salts are gastrointestinal in nature, including nausea, diarrhea, and stomach discomfort.[7][10]

Ketone Esters

Ketone esters are molecules where a ketone body is linked to a ketone precursor, such as 1,3-butanediol, via an ester bond.[4] These are considered more potent than ketone salts.

-

Pharmacokinetics: Ketone esters lead to a more rapid and pronounced increase in blood BHB levels compared to ketone salts.[5][6] This allows for the achievement of higher levels of ketosis with a smaller dose.[9]

-

Bioavailability and Side Effects: Ketone esters are generally more efficient at delivering D-BHB.[9] While they may cause fewer gastrointestinal side effects than ketone salts, their taste is often described as unpalatable, which can be a significant barrier to compliance.[6]

Other Ketogenic Agents

-

Medium-Chain Triglycerides (MCTs): MCTs are fats that are rapidly absorbed and transported to the liver, where they are readily converted into ketones.[5] While not technically exogenous ketones themselves, they are often used to support endogenous ketone production.

-

1,3-Butanediol: This is a ketone precursor that is metabolized in the liver to BHB.[4]

The choice of exogenous ketone formulation is a critical experimental variable that can significantly impact the resulting physiological effects. Researchers must carefully consider the desired pharmacokinetic profile, potential side effects, and the specific research question when selecting a supplement.

Core Mechanisms of Action

The biological significance of exogenous ketone supplementation stems from two primary mechanisms of action: providing an alternative energy substrate and acting as a signaling molecule.

Alternative Fuel Source

During states of induced ketosis, tissues such as the brain and heart can readily utilize ketone bodies for energy production.[[“]] This is particularly relevant in conditions of compromised glucose metabolism, such as in certain neurodegenerative diseases where cerebral glucose uptake is impaired.[11] By providing an alternative fuel source, exogenous ketones may help to restore cellular bioenergetics and support organ function.

Signaling Molecule: The Pleiotropic Effects of Beta-Hydroxybutyrate

Beyond its role in energy metabolism, BHB has been identified as a key signaling molecule with wide-ranging effects on cellular function.

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and inducing the release of pro-inflammatory cytokines like IL-1β and IL-18.[12] Chronic activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

BHB has been shown to directly inhibit the activation of the NLRP3 inflammasome.[12] The proposed mechanism involves the prevention of potassium efflux from cells, a key step in NLRP3 activation, and the reduction of apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization and speck formation.[12][13] This anti-inflammatory action of BHB is independent of its metabolism and is not reliant on other starvation-regulated pathways like AMPK or autophagy.[12][13]

Therapeutic Potential and Clinical Applications

The unique metabolic and signaling properties of exogenous ketones have led to their investigation in a wide range of therapeutic areas.

Neurological Disorders

The brain's ability to utilize ketones for energy makes exogenous ketone supplementation a promising therapeutic strategy for neurological conditions characterized by impaired glucose metabolism.

-

Neurodegenerative Diseases: In conditions such as Alzheimer's disease and Parkinson's disease, there is evidence of cerebral glucose hypometabolism. [11]Exogenous ketones may provide an alternative energy source to neurons, potentially improving cognitive function and motor performance. [14][15]Systematic reviews have suggested that ketogenic therapies may have a positive impact on cognition in patients with Alzheimer's disease and mild cognitive impairment. [8][10]The neuroprotective effects of BHB, through its anti-inflammatory and antioxidant properties, may also contribute to slowing disease progression. [16]* Epilepsy: The ketogenic diet has long been an established treatment for drug-resistant epilepsy, particularly in children. Exogenous ketones are being explored as a more palatable and less restrictive alternative to induce the anticonvulsant effects of ketosis. [17]

Metabolic Diseases

-

Type 2 Diabetes and Insulin Resistance: Exogenous ketone supplementation has been shown to acutely lower blood glucose levels. [18][19]A meta-analysis of randomized controlled trials demonstrated that exogenous ketones significantly reduced blood glucose. [19]The mechanisms are thought to involve increased insulin sensitivity and alterations in hepatic glucose output. [18]However, the long-term effects on glycemic control require further investigation, with some studies showing no improvement in adults with type 2 diabetes over a 14-day period. [2]* Obesity and Weight Management: While the ketogenic diet is popular for weight loss, the role of exogenous ketones in this context is less clear. Some studies suggest they may aid in appetite suppression, but they do not directly promote fat burning and contain calories themselves. [7]

Cardiovascular Disease

The heart can efficiently utilize ketones for energy, and there is growing interest in the potential of exogenous ketones to support cardiac function in conditions like heart failure. [20]

Athletic Performance

Despite initial enthusiasm, the ergogenic effects of exogenous ketones on athletic performance have been largely unsupported by scientific evidence. [5]Multiple systematic reviews and meta-analyses have concluded that acute ketone supplementation does not consistently improve exercise performance. [1][7][21]Some research suggests potential benefits in specific contexts, such as recovery from exercise, but more robust evidence is needed. [22]

Methodologies for Studying Exogenous Ketones

Rigorous and standardized methodologies are crucial for advancing our understanding of exogenous ketone supplementation.

Experimental Protocols

This protocol is designed to assess the pharmacokinetic and pharmacodynamic responses to a single dose of an exogenous ketone supplement.

-

Participant Preparation:

-

Participants should fast for at least 8 hours overnight.

-

A baseline blood sample is collected.

-

-

Supplement Administration:

-

The exogenous ketone supplement is administered at a standardized dose (e.g., grams of BHB per kilogram of body weight).

-

The type of supplement (ester, salt, etc.) and the vehicle (e.g., water) should be recorded.

-

-

Post-Administration Monitoring:

-

Blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) post-ingestion.

-

Blood samples should be analyzed for ketone bodies (BHB and AcAc), glucose, insulin, and other relevant biomarkers.

-

Adverse events, particularly gastrointestinal symptoms, should be monitored and recorded.

-

Sources

- 1. examine.com [examine.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. consensus.app [consensus.app]

- 4. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. perfectketo.com [perfectketo.com]

- 7. journals.humankinetics.com [journals.humankinetics.com]

- 8. researchgate.net [researchgate.net]

- 9. Safety and tolerability of sustained exogenous ketosis using ketone monoester drinks for 28 days in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. stemcell.com [stemcell.com]

- 12. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. experts.umn.edu [experts.umn.edu]

- 14. researchers.mq.edu.au [researchers.mq.edu.au]

- 15. The Efficacy of Ketogenic Therapies in the Clinical Management of People with Neurodegenerative Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Exogenous ketones: Do they work, and are they safe? [medicalnewstoday.com]

- 18. examine.com [examine.com]

- 19. Effects of Exogenous Ketone Supplementation on Blood Glucose: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. doras.dcu.ie [doras.dcu.ie]

- 21. Perspective: Ketone Supplementation in Sports—Does It Work? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Effect of Exogenous Ketone Bodies on Cognition in Patients with Mild Cognitive Impairment, Alzheimer’s Disease and in Healthy Adults: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic pathway of 3-Hydroxybutyl-3-hydroxybutyrate in vivo

Initiating Metabolic Exploration

I'm now starting a deep dive into the metabolic pathway of 3-Hydroxybutyl-3-hydroxybutyrate (BHB-HBA) in vivo. My primary focus is on understanding its absorption, distribution, and metabolism, so I will start by using Google searches to gather authoritative information. I want to build a foundational understanding before delving further.

Expanding Search Parameters

I've broadened my search parameters to include excretion and ADME of BHB-HBA, focusing on key enzymes, transporters, and its conversion to ketone bodies. I'm also looking at established experimental protocols for similar compounds, like in vivo and in vitro studies, and analytical techniques. I'm actively seeking pharmacokinetic data to support my forthcoming technical guide. The guide will introduce BHB-HBA and its significance, then detail its metabolic pathway with citations, and end with experimental protocols and a Graphviz diagram.

Deepening Pathway Investigation

I'm now zeroing in on the detailed biochemical conversions. I'm focusing on the enzymes, transporters, and entry points into central metabolism. Parallel to this, I'm finding experimental protocols for related compounds, including in vivo and in vitro studies. I'm also actively pursuing quantitative pharmacokinetic data to populate my guide, which will feature a Graphviz diagram and detailed experimental protocols. The guide will also include a comprehensive list of references with clickable links.

Reviewing Metabolic Pathways

I've initiated a deep dive into the metabolic pathways of 3-Hydroxybutyl-3-hydroxybutyrate (BHB-HBA), focusing particularly on the (R)-3-hydroxybutyl (R)-3-hydroxybutyrate stereoisomer, a common ketone monoester. My research aims to map out its journey through the body and assess its physiological effects.

Structuring the Guide Framework

I've decided on the initial structure for the technical guide. It will begin with an introduction to BHB-HBA as an exogenous ketone source, moving on to absorption and hydrolysis, and then delving into the hepatic metabolism of (R)-1,3-butanediol. These initial sections establish the foundation, derived from the core search results, to guide the in-depth understanding required.

Defining Guide Structure

I've outlined a detailed structure for the technical guide. It begins with an introduction to BHB-HBA and its role in ketosis, followed by sections on absorption and hepatic metabolism of (R)-1,3-butanediol. I then focus on keto-utilization and the pharmacokinetics of exogenous ketosis, concluding with experimental methodologies for studying BHB-HBA metabolism, to thoroughly explain the process.

Outlining Guide Content

I'm now integrating initial search findings to flesh out the technical guide's content. I've detailed the steps, starting with BHB-HBA's introduction as an exogenous ketone source, through absorption and hepatic metabolism of (R)-1,3-butanediol. I have incorporated a focus on ketone utilization, and plan to include the pharmacokinetics of exogenous ketosis to inform experimental methodologies. Finally, I will analyze variables that will affect the metabolic fate of BHB-HBA.

Outlining Guide Details

I'm now outlining the detailed content of the guide, using the search results as a base. I'll describe BHB-HBA's introduction as an exogenous ketone, the process of absorption and hepatic metabolism of (R)-1,3-butanediol. I plan to detail ketone utilization, plus the pharmacokinetics of exogenous ketosis to help inform future experimental methodologies, and then also, analyze variables that can affect metabolic outcomes.

Mapping the Pathway's Journey

I'm now fully immersed in outlining the technical guide. Based on the initial searches, I've defined the scope. The guide will begin by introducing BHB-HBA and its role as an exogenous ketone source, followed by sections on absorption and hepatic metabolism of (R)-1,3-butanediol. I plan to detail ketone utilization, plus the pharmacokinetics of exogenous ketosis to help inform future experimental methodologies, and then also, analyze variables that can affect metabolic outcomes. The information is now synthesized.

A Technical Guide to (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate: A Pro-Signaling Molecule for Therapeutic Advancement

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a ketone monoester (KME) that serves as a stable, palatable, and orally available precursor to the potent signaling molecule D-β-hydroxybutyrate (BHB).[1][2] Upon ingestion, it is efficiently hydrolyzed, leading to a significant and sustained elevation of blood ketone levels, thereby bypassing the challenges associated with ketogenic diets or ketone salt administration.[3][4] This guide provides an in-depth exploration of the metabolic journey of this KME to its active signaling form, BHB, and elucidates the core signaling mechanisms—including epigenetic modulation and receptor-mediated pathways—that underpin its therapeutic potential. We further provide field-proven experimental protocols and analytical methodologies to empower researchers to effectively investigate and harness the pleiotropic effects of this compound in preclinical and clinical development.

Introduction: Beyond an Energy Substrate

For decades, ketone bodies, primarily D-β-hydroxybutyrate (BHB), were viewed merely as alternative energy substrates for the brain and peripheral tissues during periods of glucose scarcity, such as fasting or strenuous exercise.[5][6] However, a paradigm shift in our understanding has revealed BHB as a multifaceted signaling molecule with profound effects on gene expression, inflammation, and cellular stress resistance.[7][8][9] The primary challenge in leveraging these benefits has been the practical difficulty of inducing sustained ketosis. The ketogenic diet is often unpalatable and poorly tolerated, while ketone salts carry a high sodium load and risk of acidosis.[1][10]

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate (BHB-HB) emerges as a superior solution. This ketone monoester is a synthetically produced compound that delivers BHB efficiently and safely.[3][4] This technical guide moves beyond the bioenergetic role of ketones to provide a comprehensive overview of BHB-HB as a pro-signaling molecule. We will detail its conversion to the active metabolite BHB, dissect the downstream signaling cascades, and present validated methodologies for its study, thereby providing a foundational framework for its application in therapeutic research and development.

Section 1: Pharmacokinetics and Metabolism - The Journey to a Signaling Molecule

The efficacy of BHB-HB as a signaling precursor hinges on its unique metabolic pathway. Unlike direct administration of BHB, which can be challenging, the ester form provides a controlled-release mechanism.

Following oral administration, BHB-HB is not detected intact in plasma, indicating rapid and complete hydrolysis by gut and liver esterases.[3][4][11] This cleavage yields two ketogenic molecules:

-

D-β-hydroxybutyrate (BHB): The primary signaling molecule, directly absorbed into circulation.

-

(R)-1,3-butanediol: A non-toxic alcohol that is transported to the liver and subsequently oxidized to acetoacetate and more BHB.[1][11]

This dual ketogenic effect results in a rapid and sustained elevation of plasma BHB concentrations, reaching millimolar levels within 1-2 hours of ingestion.[12] This metabolic conversion is a critical design feature, maximizing the ketogenic and signaling potential from a single, palatable precursor.[1]

Caption: Metabolic fate of oral (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Quantitative Pharmacokinetic Data

Human studies have characterized the pharmacokinetic profile of BHB following KME administration. The data clearly demonstrate a dose-dependent increase in plasma ketone levels.

| Parameter | Dose: 140 mg/kg | Dose: 357 mg/kg | Dose: 714 mg/kg |

| BHB Cmax (mM) | ~1.0 | ~2.0 | ~3.30 |

| AcAc Cmax (mM) | ~0.4 | ~0.7 | ~1.19 |

| Tmax (hours) | 1-2 | 1-2 | 1-2 |

| BHB Half-life (hours) | 0.8 - 3.1 | 0.8 - 3.1 | 0.8 - 3.1 |

| Table 1: Summary of pharmacokinetic parameters of BHB and Acetoacetate (AcAc) in healthy adults following a single oral dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. Data compiled from Clarke et al., 2012.[3][12] |

Section 2: The Core Signaling Mechanisms of D-β-Hydroxybutyrate (BHB)

The therapeutic value of BHB-HB is realized through the diverse signaling functions of its metabolic product, BHB. These actions are distinct from its role as an energy source and occur at physiological concentrations achieved through KME supplementation.

Epigenetic Regulation via HDAC Inhibition

A primary signaling function of BHB is its role as an endogenous inhibitor of Class I and IIa histone deacetylases (HDACs).[5][6][13] By inhibiting HDACs, BHB shifts the cellular epigenetic landscape towards a state of histone hyperacetylation. This modification relaxes chromatin structure, making DNA more accessible for transcription.

Causality: This mechanism directly links metabolic state to gene expression. Increased histone acetylation in the promoter regions of specific genes enhances their transcription. This leads to the upregulation of proteins involved in:

-

Neuroprotection: Increased expression of Brain-Derived Neurotrophic Factor (BDNF) promotes neuronal survival and synaptic plasticity.[5][14]

-

Antioxidant Defense: Upregulation of genes like FOXO3a and those controlled by NRF2 enhances cellular resistance to oxidative stress.[5]

Caption: BHB acts as an HDAC inhibitor to modulate gene expression.

Receptor-Mediated Signaling

BHB also functions as an extracellular ligand, directly binding to and activating specific G-protein coupled receptors (GPCRs) on the cell surface.[6][7]

-

Hydroxycarboxylic Acid Receptor 2 (HCAR2, also GPR109A): Activation of HCAR2 on immune cells (like microglia) and adipocytes leads to potent anti-inflammatory and anti-lipolytic effects.[7][8] This is a key mechanism by which ketosis can quell inflammation.

-

Free Fatty Acid Receptor 3 (FFAR3): Expressed in sympathetic ganglia, FFAR3 activation by BHB may play a role in regulating overall body metabolism and glucose homeostasis.[7]

Causality: Receptor binding initiates intracellular signaling cascades. For instance, HCAR2 activation inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[8]

Caption: Receptor-mediated anti-inflammatory signaling by BHB.

Modulation of the Inflammasome

Beyond GPCR signaling, BHB directly inhibits the activation of the NOD-like receptor pyrin-domain containing 3 (NLRP3) inflammasome.[15][16] The NLRP3 inflammasome is a critical component of the innate immune system that, when overactivated, contributes to chronic inflammation in a host of diseases. BHB's ability to suppress its activation represents a powerful anti-inflammatory mechanism.

Section 3: Methodologies for Studying BHB-HB Signaling

This section provides validated protocols and workflows for researchers investigating the effects of BHB-HB. These methods are designed to be self-validating, ensuring robust and reproducible data.

In Vivo Experimental Design: Neuroprotection Model

Rationale: Using the KME (BHB-HB) is advantageous for in vivo studies as it provides a palatable, non-acidic, and sustained source of BHB, closely mimicking a physiological state of ketosis without the confounding variables of a high-fat diet.[3][10] The following protocol is adapted from a traumatic brain injury (TBI) model where the KME demonstrated significant neuroprotective effects.[17]

Protocol: TBI Neuroprotection Study in Rats

-

Animal Model: Use male Sprague Dawley rats (250-300g).

-

Acclimation: Acclimate animals for 7 days with standard chow and water ad libitum.

-

Group Allocation: Randomly assign rats to four groups: (1) Sham + Water, (2) Sham + KME, (3) TBI + Water, (4) TBI + KME.

-

TBI Induction: Induce moderate TBI using a controlled cortical impact (CCI) device on anesthetized animals in the TBI groups. Sham animals undergo the same surgical procedure without the impact.

-

KME Administration:

-

Immediately following surgery, administer the first dose.

-

Oral Gavage: Provide (R)-3-hydroxybutyl (R)-3-hydroxybutyrate at a dose of 0.5 ml/kg body weight once daily.[17] The control group receives an equivalent volume of water.

-

Drinking Water: Supplement the drinking water with 0.3% (v/v) KME ad libitum to ensure continuous exposure.[17]

-

-

Duration: Continue treatment for 30 days post-injury.

-

Behavioral Assessment: Perform neurobehavioral scoring (e.g., Neurobehavioral Severity Scale-Revised, NSS-R) at baseline and weekly post-injury to assess motor and sensory deficits.

-

Tissue Collection: At the end of the study, perfuse animals and collect brain tissue for histological and molecular analysis.

Quantification of BHB-HB and its Metabolites via LC-MS

Rationale: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying BHB-HB and its metabolites (BHB, 1,3-butanediol, acetoacetate) in plasma.[18][19] Its high specificity and sensitivity are superior to enzymatic assays or semi-quantitative dipstick tests, which can lack precision and may not detect BHB at all.[20]

Protocol: Plasma Ketone Analysis

-

Sample Collection: Collect blood in EDTA tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated BHB).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Method 1 (BHB-HB, BHB, 1,3-Butanediol): Use a reverse-phase C18 column.[18]

-

Method 2 (Acetoacetate): Use a hydrophilic interaction liquid chromatography (HILIC) column, as acetoacetate is unstable and poorly retained on C18 columns.[18]

-

Run samples using a validated gradient elution method and detect analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

| Parameter | Value (for C18 method) |

| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS Ionization | Electrospray Ionization (ESI), Negative Mode |

| Table 2: Example LC-MS parameters for ketone analysis. Specific transitions and gradient conditions must be optimized for the instrument in use.[18] |

Assessing Downstream Signaling Events

Rationale: To connect the administration of BHB-HB to its molecular effects, it is essential to measure the downstream consequences of its signaling activity in the target tissue (e.g., brain cortex or hippocampus).

Workflow:

-

Tissue Homogenization: Homogenize collected brain tissue in appropriate lysis buffers (e.g., RIPA buffer for protein, TRIzol for RNA).

-

Western Blotting for Histone Acetylation:

-

Isolate nuclear proteins using a nuclear extraction kit.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against acetylated histones (e.g., anti-acetyl-H3K9) and total histone H3 (as a loading control).

-

Detect with a chemiluminescent substrate. An increase in the acetyl-H3/total H3 ratio in the KME group would validate the HDAC inhibition mechanism.

-

-

qRT-PCR for Gene Expression:

-

Extract total RNA and synthesize cDNA.

-

Perform quantitative real-time PCR using primers for target genes like Bdnf and Nrf2, and a housekeeping gene (e.g., Gapdh) for normalization.

-

Analyze data using the ΔΔCt method to determine fold-change in expression.

-

-

Immunohistochemistry (IHC) for Neuroinflammation:

-

Use fixed, paraffin-embedded, or frozen brain sections.

-

Perform antigen retrieval.

-

Incubate with primary antibodies against Iba1 (microglia) and GFAP (astrocytes).[17]

-

Use a fluorescently labeled secondary antibody and image with a confocal microscope.

-

Quantify the fluorescent area or cell count to assess changes in gliosis.

-

Caption: Integrated workflow for studying BHB-HB signaling in vivo.

Section 4: Therapeutic Implications and Future Directions

The evidence strongly supports the role of BHB, delivered via BHB-HB, as a potent signaling molecule with significant therapeutic potential across a range of pathologies.

-

Neurological Disorders: By enhancing BDNF expression, reducing oxidative stress, and quelling neuroinflammation, BHB-HB is a promising candidate for diseases like Alzheimer's, Parkinson's, and traumatic brain injury.[5][8][17]

-

Metabolic Syndrome: The ability of BHB to improve metabolic regulation via FFAR3 and reduce inflammation associated with metabolic diseases warrants further investigation.[7]

-

Cardiovascular Disease: Recent studies suggest BHB can improve myocardial blood flow and cardiac output, indicating a potential role in treating heart failure.[16]

The primary advantage of BHB-HB is its ability to serve as a reliable "signaling prodrug." It provides a safe and effective method to induce the beneficial signaling effects of ketosis without dietary restriction.[2][21] Future research should focus on optimizing long-term dosing strategies, exploring its efficacy in other chronic inflammatory diseases, and translating the robust preclinical findings into human clinical trials.[6]

Conclusion

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate represents a significant advancement in the field of metabolic therapeutics. It transcends the role of a simple energy source, acting as a sophisticated delivery system for the pleiotropic signaling molecule D-β-hydroxybutyrate. By modulating gene expression through epigenetic mechanisms, activating cell surface receptors, and inhibiting inflammatory complexes, BHB exerts powerful protective effects. The methodologies outlined in this guide provide a robust framework for researchers to further unravel its mechanisms and accelerate its development as a novel therapeutic agent for a wide spectrum of challenging diseases.

References

-

Unraveling the Translational Relevance of β-Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule. MDPI. [Link]

-

(R)-3-Hydroxybutyl (R)-3-hydroxybutyrate metabolism, experimental protocol and diets. Open-i. [Link]

-

3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. National Institutes of Health (NIH). [Link]

-

An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. MDPI. [Link]

-

On the nutritional and therapeutic effects of ketone body d-β-hydroxybutyrate. National Institutes of Health (NIH). [Link]

-

Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS. PubMed. [Link]

- Hydroxybutyrate ester and medical use thereof.

-

An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. ResearchGate. [Link]

-

3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. Semantic Scholar. [Link]

-

Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects. National Institutes of Health (NIH). [Link]

-

Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects. ResearchGate. [Link]

-

3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. MDPI. [Link]

-

Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. ScienceDirect. [Link]

-

Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS. ResearchGate. [Link]

-

3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. PubMed. [Link]

-

3-Hydroxybutyrate Is Active Compound in Flax that Upregulates Genes Involved in DNA Methylation. MDPI. [Link]

-

β-Hydroxybutyrate as an epigenetic modifier: Underlying mechanisms and implications. ScienceDirect. [Link]

-

β-Hydroxybutyric acid. Wikipedia. [Link]

-

Unraveling the Translational Relevance of β-Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule. ResearchGate. [Link]

-

Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects. PubMed. [Link]

-

3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons. National Institutes of Health (NIH). [Link]

-

Integrative Proteome Analysis Revels 3-Hydroxybutyrate Exerts Neuroprotective Effect by Influencing Chromatin Bivalency. National Institutes of Health (NIH). [Link]

-

The Multifaceted Influence of Beta-Hydroxybutyrate on Autophagy, Mitochondrial Metabolism, and Epigenetic Regulation. PubMed. [Link]

-

Scheme 1. Synthesis of (R)-hydroxybuthyl (R)-3-hydroxybutyrate 4... ResearchGate. [Link]

- Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate.

-

D-3-Hydroxybutyrate (Ketone). Randox Laboratories. [Link]

-

Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. ResearchGate. [Link]

-

The ketone ester, 3-hydroxybutyl-3-hydroxybutyrate, attenuates neurobehavioral deficits and improves neuropathology following controlled cortical impact in male rats. Taylor & Francis Online. [Link]

-

Ketone Body, 3-Hydroxybutyrate: Minor Metabolite - Major Medical Manifestations. PubMed. [Link]

-

β-hydroxybutyrate and its metabolic effects on age-associated pathology. National Institutes of Health (NIH). [Link]

-

3-Hydroxybutyl-(r)-3-hydroxybutyrate. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. US20140194509A1 - Hydroxybutyrate ester and medical use thereof - Google Patents [patents.google.com]

- 3. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 12. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Multifaceted Influence of Beta-Hydroxybutyrate on Autophagy, Mitochondrial Metabolism, and Epigenetic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ketone Body, 3-Hydroxybutyrate: Minor Metabolite - Major Medical Manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. D-3-Hydroxybutyrate (Ketone) [randox.com]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Mechanisms of Endogenous Versus Exogenous Ketosis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the biochemical and physiological distinctions between endogenous and exogenous ketosis. By elucidating the fundamental mechanisms, regulatory pathways, and metabolic consequences of each state, this document serves as a critical resource for designing robust experimental protocols and advancing therapeutic strategies that leverage ketone body metabolism.

The Foundations of Ketone Body Metabolism

Ketosis is a metabolic state defined by the elevation of ketone bodies in the blood.[1] These small, water-soluble molecules are produced primarily in the liver from the breakdown of fatty acids and serve as a crucial alternative energy source to glucose for various tissues, including the brain, heart, and skeletal muscle.[2][3] The principal ketone bodies are acetoacetate (AcAc), beta-hydroxybutyrate (BHB), and acetone.[4][5]

Ketogenesis: The Synthesis Pathway